Diethyl 3,3'-Iminodipropionate

Description

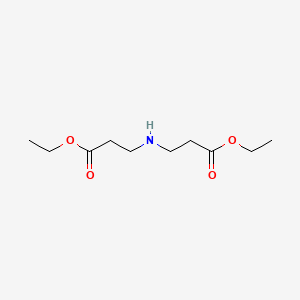

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-3-14-9(12)5-7-11-8-6-10(13)15-4-2/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEIYJQBXMVMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326239 | |

| Record name | Diethyl 3,3'-Iminodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-88-5 | |

| Record name | 3518-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,3'-Iminodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,3'-Iminodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Diethyl 3,3'-Iminodipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Diethyl 3,3'-iminodipropionate, with the CAS Number 1117-23-3, is a symmetrical secondary amine bearing two propionate ester functionalities.[1] Its structure presents a unique combination of a nucleophilic secondary amine and two ester groups that can be chemically modified, making it a highly versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and applications, with a focus on its practical use in research and development settings. Understanding the nuanced chemical behavior of this molecule is paramount for its effective utilization in the synthesis of novel compounds, including heterocyclic scaffolds and potential pharmaceutical intermediates.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is the foundation for its successful application in synthesis and analysis.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 139-141 °C at 10 mmHg | |

| Density | 1.03 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.444 | |

| Solubility | Soluble in most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water. |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and product characterization.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.14 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| 2.85 | Triplet (t) | 4H | -NH-CH₂ -CH₂- |

| 2.51 | Triplet (t) | 4H | -CH₂-CH₂ -C(O)- |

| 1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |

| 1.95 (broad singlet) | bs | 1H | NH |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O |

| 60.5 | -O-CH₂ -CH₃ |

| 44.0 | -NH-CH₂ -CH₂- |

| 35.5 | -CH₂-CH₂ -C(O)- |

| 14.2 | -O-CH₂-CH₃ |

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H Stretch |

| 2980-2850 | Strong | C-H Stretch (Aliphatic) |

| 1735 | Strong, Sharp | C=O Stretch (Ester) |

| 1180 | Strong | C-O Stretch (Ester) |

| 1100 | Medium | C-N Stretch |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Synthesis: The Michael Addition Pathway

The most common and efficient synthesis of this compound involves the double Michael addition of ammonia to ethyl acrylate. This reaction is typically carried out by bubbling ammonia gas through an excess of ethyl acrylate, often in the presence of a protic solvent like ethanol.

Caption: Synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethyl acrylate (2.0 equivalents) and ethanol.

-

Ammonia Addition: Bubble ammonia gas through the stirred solution at a moderate rate. The reaction is exothermic and may require cooling to maintain a temperature of 40-50 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the excess ammonia and ethanol under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its secondary amine and ester functionalities.

The ester groups can be hydrolyzed under either acidic or basic conditions to yield 3,3'-iminodipropionic acid. This dicarboxylic acid can be a useful building block for the synthesis of polyamides and other polymers.

The secondary amine is nucleophilic and readily undergoes alkylation with alkyl halides or other electrophilic alkylating agents in the presence of a base to form tertiary amines.

Caption: N-Alkylation of this compound.

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.

Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine, provides the corresponding N-acyl derivatives.

Caption: N-Acylation of this compound.

-

Initial Solution: Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Quenching and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product, which can be further purified by chromatography or distillation.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable precursor for the synthesis of various target molecules, particularly heterocyclic compounds.

Synthesis of Piperidone Derivatives via Dieckmann Condensation

N-substituted derivatives of this compound are excellent substrates for the Dieckmann condensation, an intramolecular Claisen condensation that forms a six-membered ring. This reaction provides a straightforward route to 4-piperidone-3-carboxylates, which are important scaffolds in medicinal chemistry. The resulting β-keto ester can be subsequently hydrolyzed and decarboxylated to afford the corresponding 4-piperidone.[2]

Caption: Synthesis of 4-piperidones.

-

Dieckmann Condensation: Add N-methyl-diethyl 3,3'-iminodipropionate to a solution of sodium ethoxide in ethanol and heat the mixture to reflux.

-

Hydrolysis and Decarboxylation: After the condensation is complete, acidify the reaction mixture with aqueous hydrochloric acid and continue to heat at reflux to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

-

Isolation: Cool the reaction mixture and make it basic. Extract the product with an organic solvent, dry the combined organic extracts, and remove the solvent. The crude 1-methyl-4-piperidone can be purified by distillation.

Intermediate in Pharmaceutical Synthesis

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and commercially available building block. Its predictable reactivity, centered around the secondary amine and ester functionalities, allows for a wide range of chemical transformations. The ability to readily form N-substituted derivatives that can be cyclized to valuable piperidone scaffolds highlights its importance in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key reactions, offering a solid foundation for researchers and scientists to effectively incorporate this valuable intermediate into their synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley-VCH. [Link]

-

Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Diethyl 3,3'-Iminodipropionate

Introduction: The Versatility and Significance of Diethyl 3,3'-Iminodipropionate

This compound, a symmetrical secondary amine bearing two ethyl propionate arms, is a molecule of significant interest in various domains of chemical synthesis.[1][2][3] Its structure offers a unique combination of a nucleophilic secondary amine and two ester functionalities, making it a valuable building block for the synthesis of a diverse array of more complex molecules.[1] This bifunctionality allows for its application in the development of novel polymers, as a precursor for heterocyclic compounds, and in the synthesis of specialized ligands and pharmacologically active agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and thorough characterization of the final product.

Primary Synthetic Pathway: The Double Aza-Michael Addition

The most direct and industrially scalable route to this compound is the double aza-Michael addition of a primary amine or ammonia to ethyl acrylate. This reaction is a cornerstone of carbon-nitrogen bond formation in organic synthesis.[4]

Reaction Mechanism: A Stepwise Conjugate Addition

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, in this case, a primary amine or ammonia, attacks the β-carbon of an α,β-unsaturated carbonyl compound, such as ethyl acrylate. The reaction proceeds in two sequential additions to the same nitrogen atom.

Initially, the primary amine attacks the electron-deficient β-carbon of the ethyl acrylate molecule. This is followed by proton transfer, typically from the solvent or another amine molecule, to the enolate intermediate, yielding the mono-adduct, ethyl 3-(alkylamino)propanoate. This intermediate, now a secondary amine, is also nucleophilic and can undergo a second Michael addition with another molecule of ethyl acrylate. This second addition proceeds through a similar mechanism to afford the final product, this compound.

The overall transformation can be visualized as follows:

Caption: Double Michael Addition of a Primary Amine to Ethyl Acrylate.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound via the double aza-Michael addition of a primary amine to ethyl acrylate. The choice of the primary amine will determine the substituent on the nitrogen of the final product. For the synthesis of the parent compound, this compound, aqueous ammonia can be utilized.

Materials:

-

Ethyl acrylate

-

Primary amine (e.g., methylamine, ethylamine) or concentrated aqueous ammonia

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as a catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 equivalent) in ethanol. For gaseous amines like methylamine, a solution in ethanol can be used directly. If using aqueous ammonia, a significant excess is often employed.

-

Addition of Ethyl Acrylate: To the stirred solution of the amine, add ethyl acrylate (2.2 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 12 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The organic solution is washed sequentially with a dilute solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: Further purification can be achieved by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Quantitative Data Summary:

| Parameter | Value/Range | Reference |

| Reactant Ratio (Amine:Acrylate) | 1 : 2.0 - 2.5 | Inferred from general Michael addition principles |

| Reaction Temperature | Room Temperature to Reflux | Inferred from related procedures |

| Reaction Time | 12 - 48 hours | Inferred from related procedures |

| Typical Yield | 70 - 90% | Inferred from related procedures |

Alternative Synthetic Pathway: Reductive Amination

While the double Michael addition is the most common route, this compound can also be conceptually synthesized via the reductive amination of a suitable dicarbonyl precursor. This pathway, however, is less commonly reported for this specific molecule.

Conceptual Reaction Scheme

The reductive amination pathway would involve the reaction of a primary amine or ammonia with a dialdehyde or diketo-ester, followed by reduction of the resulting imine or enamine intermediates. A plausible precursor would be the diethyl ester of 3-oxopropanoic acid, which would need to be dimerized or reacted in a way to form the six-carbon backbone with the nitrogen in the center.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H19NO4 | CID 352310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Molecular structure and formula of Diethyl 3,3'-Iminodipropionate.

An In-Depth Technical Guide to Diethyl 3,3'-Iminodipropionate: Structure, Synthesis, and Applications

Abstract

This compound is a symmetrical secondary amine-diester with significant utility in synthetic chemistry, serving as a versatile building block and linker molecule. Its structure, characterized by a central secondary amine flanked by two propionate ethyl ester chains, offers multiple reactive sites for chemical modification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications for professionals in research and drug development. We will delve into the mechanistic basis for its synthesis, provide detailed experimental and analytical protocols, and explore its role in modern chemical and biological research, with all claims substantiated by authoritative references.

Chemical Identity and Physicochemical Properties

This compound is systematically known as ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate.[1] It is also commonly referred to as 3,3'-Iminodipropionic Acid Diethyl Ester.[2][3][4][5] The molecule is a colorless to pale yellow liquid at room temperature.[3][4][6]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₄ | [2][5][6][7] |

| Molecular Weight | 217.27 g/mol | [2][3][5] |

| CAS Number | 3518-88-5 | [2][3][5] |

| IUPAC Name | ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate | [1] |

| SMILES | CCOC(=O)CCNCCC(=O)OCC | [6] |

| InChI Key | ONEIYJQBXMVMKU-UHFFFAOYSA-N | [1][6] |

| Appearance | Colorless to Almost colorless clear liquid | [3][6] |

| Boiling Point | 139 °C at 12 mmHg | [4] |

| Density (20/20) | 1.04 g/cm³ | [4] |

| Refractive Index | 1.44 | [4] |

| Purity | >98.0% (by Gas Chromatography) | [3][4][6] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound features a central secondary amine nitrogen atom connected to two identical ethyl propanoate chains via the beta-carbon. This symmetrical structure dictates its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra.

-

¹H NMR: The spectrum is expected to show five distinct signals.

-

A triplet at ~1.2 ppm corresponding to the six protons of the two methyl (CH₃) groups, coupled to the adjacent methylene protons.

-

A quartet at ~4.1 ppm from the four protons of the two methylene (OCH₂) groups of the esters, coupled to the methyl protons.

-

A triplet at ~2.5 ppm from the four protons of the methylene groups alpha to the carbonyls (CH₂C=O).

-

A triplet at ~2.8 ppm from the four protons of the methylene groups alpha to the nitrogen (CH₂N).

-

A broad singlet corresponding to the single proton on the secondary amine (NH), the chemical shift of which can vary depending on solvent and concentration.[8][9][10]

-

-

¹³C NMR: Due to symmetry, five signals are anticipated.

-

A signal for the methyl carbons (CH₃) of the ethyl esters.

-

A signal for the methylene carbons (CH₂) adjacent to the ester oxygen.

-

A signal for the methylene carbons alpha to the carbonyl group (CH₂C=O).

-

A signal for the methylene carbons alpha to the nitrogen (CH₂N).

-

A signal for the carbonyl carbons (C=O) of the ester groups.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[1][11]

-

N-H Stretch: A moderate, sharp peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

-

C-H Stretch: Strong peaks will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the methylene and methyl groups.[12]

-

C=O Stretch: A very strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature, indicative of the ester carbonyl group.[13]

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region will correspond to the C-O single bond stretching of the ester.[12]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to readily protonate at the secondary amine, yielding a prominent [M+H]⁺ ion with an m/z value of approximately 218.14.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion would likely show characteristic losses of the ethyl groups (-29 Da), ethoxy groups (-45 Da), or cleavage of the propionate side chains. Understanding these fragmentation pathways is crucial for structural confirmation in complex mixtures.[14]

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is via the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Causality of Synthesis Choice: The Aza-Michael Addition

The aza-Michael reaction is the method of choice for several reasons:

-

Atom Economy: It is an addition reaction where all atoms of the reactants are incorporated into the final product, generating no byproducts.

-

Mild Conditions: The reaction can often be performed at room temperature without the need for harsh catalysts or solvents, making it an environmentally friendly ("green") method.[13]

-

High Yields: The reaction of primary amines with acrylates is typically efficient and high-yielding.[15]

The core mechanism involves the nucleophilic attack of an amine on the β-carbon of ethyl acrylate. For this compound, this occurs twice. The reaction can be initiated with ammonia, which first forms ethyl 3-aminopropanoate. This primary amine then acts as a nucleophile, reacting with a second molecule of ethyl acrylate to form the final secondary amine product.

Representative Laboratory Synthesis Protocol

This protocol is a representative method based on standard procedures for aza-Michael additions of amines to acrylates.[13][15]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-aminopropanoate (1.0 equivalent). Alternatively, start with a solution of ammonia in ethanol.

-

Reagent Addition: Slowly add ethyl acrylate (1.1 equivalents) to the flask dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a temperature below 30 °C.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting amine. Reaction times can range from a few hours to overnight.

-

Workup and Isolation: Once the reaction is complete, remove any volatile components (like excess acrylate or solvent if used) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is often of high purity. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.

Key Applications in Research and Drug Development

The bifunctional nature of this compound—possessing a nucleophilic secondary amine and two ester groups—makes it a valuable molecule in several advanced applications.

Linker Chemistry in Drug Conjugates

The molecule can serve as a foundational scaffold for creating linkers in targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs). The secondary amine can be functionalized with a targeting moiety (e.g., an antibody-reactive group), while the ester groups can be hydrolyzed to carboxylic acids and then coupled to a cytotoxic payload. The defined length and chemical nature of the iminodipropionate backbone provide spatial separation between the targeting vehicle and the drug, which is often critical for efficacy.[16][17]

Building Block for Complex Molecules

As a symmetrical C6 diamine synthon (after hydrolysis and decarboxylation), it is a precursor for synthesizing heterocyclic compounds, polyamines, and ligands for metal coordination chemistry. The ester functionalities can be readily converted to amides, acids, or reduced to alcohols, opening a wide array of synthetic possibilities.

Reagent in Quantitative Proteomics

The secondary amine of this compound can be a target for labeling reagents used in quantitative proteomics. Strategies similar to Isotope-Coded Affinity Tags (ICAT) target specific amino acid residues. While ICAT targets cysteines, other methods use amine-reactive probes.[18] A derivative of this compound could be developed into a novel labeling reagent where the secondary amine allows for specific derivatization, and the two ester groups could be used to introduce isotopic labels (e.g., using ¹³C-ethanol) for mass spectrometry-based quantification of proteins and peptides.[19]

Analytical Protocols

Ensuring the purity of this compound is critical for its application. Gas Chromatography (GC) is the standard method cited by commercial suppliers.[3][4]

Protocol for Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general procedure for the GC analysis of a neat liquid sample.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Gas Chromatograph: Use a GC system equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.

-

Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Temperatures: Set the injector temperature to 250 °C and the detector temperature to 280 °C.

-

-

Oven Program:

-

Initial Temperature: 75 °C, hold for 1 minute.

-

Ramp: Increase the temperature at a rate of 10-15 °C/min up to 280 °C.

-

Final Hold: Hold at 280 °C for 5-10 minutes to ensure all components elute.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4][20]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][4][20]

Safe Handling Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[13]

-

Hygiene: Wash hands thoroughly after handling.[4][13] Contaminated clothing should be removed and washed before reuse.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[4][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][13]

-

Storage

-

Conditions: Store in a tightly closed container in a refrigerator (0-10 °C).[3][4]

-

Atmosphere: The compound is moisture and heat sensitive.[4] It is recommended to store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][13]

References

- Santa Cruz Biotechnology. (n.d.). Diethyl 3,3′-Iminodipropionate.

- TCI America. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 352310, this compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

- Amadis Chemical Co., Ltd. (n.d.). This compound;3518-88-5.

- CymitQuimica. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of Dimethyl 2,2-diethyl-N-methyl-3-oxo-3,3'-iminodipropionate.

- PubChem. (n.d.). This compound.

- Barua, N. C., & Khan, A. T. (2004). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar.

- S. P. Armes, et al. (2011).

- P. Lidström, et al. (2007). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.

- H. E. Gottlieb, V. Kotlyar, A. Nudelman. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Aza-Michael addition between a primary amine and an acrylate.

- The Royal Society of Chemistry. (2017). General Method.

- SpectraBase. (n.d.). This compound [FTIR].

- Organic Syntheses. (n.d.). Procedure 8.

- Santa Cruz Biotechnology. (n.d.). Diethyl 3,3′-Iminodipropionate, CAS 3518-88-5.

- Organic Syntheses. (n.d.). Procedure 4.

- Organic Syntheses. (n.d.). Procedure 4.

- ResearchGate. (n.d.). Functional groups corresponding to the different FTIR bands.

- CymitQuimica. (n.d.). This compound.

- D. R. Goodlett, et al. (2004). Quantitative Proteomics Employing Primary Amine Affinity Tags. PMC.

- AQMD. (1993). Quantitation of Compounds by Gas Chromatography.

- Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- H. C. M. Byrd, et al. (2018). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. PMC.

- S. G. Ramaswamy, et al. (2023).

- H. E. Gottlieb, et al. (2010). NMR Chemical Shifts of Trace Impurities.

- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Norethynodrel.

- N. P. Lopes, et al. (2016).

- D. Passarella. (2020).

- P. W. Stacpoole, et al. (2005).

- K. Zhang, et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.

- The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents.

- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.

- S. C. T. C. Roth, et al. (2021). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. PMC.

- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

- J. D. Aitchison, et al. (2020).

- Google Patents. (2013). Self-stabilizing linker conjugates.

Sources

- 1. This compound | C10H19NO4 | CID 352310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 3. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 4. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. carlroth.com [carlroth.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. air.unimi.it [air.unimi.it]

- 17. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Emerging mass spectrometry-based proteomics methodologies for novel biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Diethyl 3,3'-Iminodipropionate

This guide provides an in-depth exploration of the solubility characteristics of Diethyl 3,3'-Iminodipropionate, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical experimental methodologies, this document serves as a vital resource for understanding and applying the solubility profile of this molecule.

Introduction to this compound

This compound (CAS No. 3518-88-5) is a secondary amine and a diethyl ester with the molecular formula C₁₀H₁₉NO₄.[1][2][3] Its structure, featuring both ester and amine functional groups, imparts a unique combination of chemical properties that are critical to its application in various scientific fields. Understanding its solubility is paramount for its effective use in synthesis, formulation, and biological studies.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 217.27 g/mol | [2][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |

| IUPAC Name | ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate | [1] |

| Synonyms | 3,3'-Iminodipropionic Acid Diethyl Ester | [2] |

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses both polar and non-polar characteristics. The presence of the secondary amine and the carbonyl groups of the esters allows for hydrogen bonding with protic solvents, while the ethyl groups introduce non-polar character.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amine and ester functionalities can engage in hydrogen bonding with these solvents.[4] However, the presence of ten carbon atoms suggests that water solubility may be limited.[4] Shorter-chain alcohols like methanol and ethanol are expected to be good solvents due to their ability to hydrogen bond and their alkyl chains interacting favorably with the ethyl groups of the ester.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents can interact via dipole-dipole interactions with the polar C-N and C=O bonds. Given the overall structure, good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar nature of the ethyl groups and the carbon backbone will facilitate some solubility in non-polar solvents. However, complete miscibility, especially in highly non-polar solvents like hexane, is less likely due to the polar amine and ester groups.

Based on these principles, a qualitative prediction of solubility is presented below:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | Potential for hydrogen bonding is offset by the non-polar carbon chains. |

| Methanol | Polar Protic | Miscible | Strong hydrogen bonding and favorable alkyl interactions. |

| Ethanol | Polar Protic | Miscible | Strong hydrogen bonding and favorable alkyl interactions. |

| Acetone | Polar Aprotic | Miscible | Strong dipole-dipole interactions with the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Highly polar solvent capable of strong dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Miscible | Good solvent for moderately polar organic compounds. |

| Toluene | Non-Polar | Soluble | Aromatic ring can interact with the alkyl chains. |

| Hexane | Non-Polar | Sparingly Soluble | Significant mismatch in polarity. |

Experimental Determination of Solubility

To move beyond theoretical predictions, empirical testing is necessary. The following is a comprehensive protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (>98% purity)

-

Selected solvents (analytical grade)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Pipettes and tips

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

Experimental Workflow

Sources

A Comprehensive Technical Guide to the Physical Properties of Diethyl 3,3'-Iminodipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,3'-Iminodipropionate (CAS No. 3518-88-5) is a diester compound that serves as a versatile building block in organic synthesis.[1] Its structural features, including a secondary amine and two ester functional groups, make it a valuable intermediate in the preparation of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring safe handling, accurate experimental design, and successful scale-up operations.

This technical guide provides an in-depth analysis of two key physical properties of this compound: its boiling point and density. It is designed to equip researchers, scientists, and drug development professionals with both the fundamental data and the practical methodologies for the determination of these properties.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound (Molecular Formula: C10H19NO4, Molecular Weight: 217.27 g/mol ), the presence of a secondary amine allows for hydrogen bonding, while the ester groups contribute to its polarity.[2][3] These factors influence its boiling point and density.

Quantitative Data Summary

The experimentally determined values for the boiling point and density of this compound are summarized in the table below. It is important to note that the boiling point is reported at a reduced pressure, indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.

| Physical Property | Value | Conditions |

| Boiling Point | 139 °C | at 12 mmHg |

| Specific Gravity | 1.04 | at 20/20 °C |

Data sourced from TCI America.[4]

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the boiling point under reduced pressure and the density of liquid compounds like this compound. These protocols are based on established and standardized techniques to ensure accuracy and reproducibility.

Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

The reported boiling point of this compound is at a reduced pressure, a common technique for compounds that are sensitive to high temperatures.[5] Vacuum distillation lowers the boiling point by reducing the ambient pressure, thereby preventing thermal degradation.[6]

-

Reduced Pressure: Applying a vacuum is crucial to prevent the decomposition that might occur at the higher temperatures required for boiling at atmospheric pressure.

-

Stirring: A stir bar is used to ensure even heating and prevent bumping, which can be vigorous under vacuum.[7] Boiling stones are not effective under vacuum as the trapped air is quickly removed.[7]

-

Greased Joints: All ground-glass joints must be properly greased to ensure a tight seal, which is essential for maintaining a stable, low pressure.[7]

-

Safety Precautions: A safety screen should be used due to the risk of implosion of the glassware under vacuum.

-

Apparatus Setup: Assemble a short-path distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is free of cracks or defects.

-

Sample Preparation: Place a magnetic stir bar and a small volume of this compound into the distilling flask.

-

System Sealing: Lightly grease all ground-glass joints to ensure an airtight seal.

-

Vacuum Application: Connect the apparatus to a vacuum pump via a vacuum trap. Slowly open the vacuum source to evacuate the system.

-

Initiation of Stirring: Begin stirring the sample to ensure smooth boiling.

-

Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask using a heating mantle.

-

Observation and Data Collection: Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air.

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.[8] This method is based on measuring the mass of a known volume of the liquid. The OECD Test Guideline 109 and ASTM D1475 provide standardized procedures for density determination.[3][9][10][11][12][13]

-

Pycnometer: A pycnometer is used to ensure a highly accurate and reproducible volume measurement.

-

Temperature Control: Density is temperature-dependent; therefore, the measurements must be performed at a constant, recorded temperature, typically using a water bath.

-

Calibration: The pycnometer must be calibrated with a liquid of known density, usually deionized water, to accurately determine its volume.

-

Pycnometer Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m_pyc).

-

Calibration with Deionized Water:

-

Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.

-

Thermostate the filled pycnometer in a water bath at a constant temperature (e.g., 20 °C) for a set period.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m_water).

-

Calculate the volume of the pycnometer (V_pyc) using the known density of water at that temperature.

-

-

Measurement with Sample:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and insert the stopper.

-

Thermostate the pycnometer at the same temperature as the calibration.

-

Dry the exterior and weigh the filled pycnometer (m_sample).

-

-

Density Calculation:

-

Calculate the mass of the sample: m_liq = m_sample - m_pyc.

-

Calculate the density of the sample: ρ_sample = m_liq / V_pyc.

-

Sources

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. store.astm.org [store.astm.org]

- 3. oecd.org [oecd.org]

- 4. store.astm.org [store.astm.org]

- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 6. Vacuum Distillation [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. matestlabs.com [matestlabs.com]

A Review of Early Literature on Diethyl 3,3'-Iminodipropionate: A Technical Guide for Researchers

Introduction: The Genesis of a Versatile Molecule

Diethyl 3,3'-iminodipropionate, a symmetrical secondary amine with two ethyl ester functionalities, has found its place in modern chemical synthesis as a versatile building block and intermediate. However, its origins trace back to the foundational period of organic chemistry, where the exploration of reactions between ammonia and the newly available acrylic esters was burgeoning. This technical guide delves into the early literature surrounding this compound, providing a historical perspective on its synthesis, characterization, and the scientific rationale that guided early investigations. For researchers and drug development professionals, understanding the historical context of this compound can offer valuable insights into its fundamental reactivity and potential applications.

The synthesis of this compound is a classic example of the aza-Michael addition, a reaction that involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The commercial availability of acrylic acid and its esters in the early 20th century, pioneered by researchers like Otto Rohm, set the stage for the exploration of their reactivity with various nucleophiles, including ammonia.[1][2]

The Foundational Synthesis: A Logical Progression from Iminodipropionic Acid

While direct, detailed early 20th-century publications specifically outlining the synthesis of this compound are not readily found in prominent chemical journals of the era, its existence and preparation can be inferred from the well-documented synthesis of its parent acid, β,β'-iminodipropionic acid. A notable mention of β,β'-iminodipropionic acid appears in a 1941 volume of Organic Syntheses, where it is described as a potential byproduct in the synthesis of dl-alanine from the reaction of α-bromopropionic acid with a large excess of ammonia.[3] This indicates that the formation of the iminodipropionate structure through the double addition of an amine to an acrylic acid precursor was a recognized reaction pathway.

The logical and established subsequent step for chemists of that period would have been the esterification of the resulting diacid to obtain the corresponding diethyl ester. The Fischer-Speier esterification, a well-established method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, would have been the standard procedure.

Inferred Early Synthesis Workflow of this compound

Caption: Inferred two-stage synthesis of this compound.

Early Characterization Techniques: A World Before Spectroscopy

In the absence of modern spectroscopic techniques such as NMR and mass spectrometry, early chemists relied on a combination of physical constants and chemical tests to characterize newly synthesized compounds. The purity and identity of this compound would have been established through the following methods:

-

Boiling Point Determination: A sharp and consistent boiling point at a specific pressure was a primary indicator of a pure liquid compound.[4] Early laboratory manuals describe various apparatus for this purpose, including the use of a simple distillation setup or a Thiele tube for more accurate measurements.[5][6]

-

Melting Point of Derivatives: The melting point of a solid derivative was a crucial piece of data for characterization. For a secondary amine like this compound, derivatives such as the picrate or the hydrochloride salt would have been prepared. A sharp and reproducible melting point of such a derivative would serve as strong evidence for the compound's identity and purity. The use of melting points for the characterization of organic compounds dates back to the work of Liebig and Wöhler in 1832.[1]

-

Refractive Index Measurement: The Abbé refractometer, developed in the late 19th century, allowed for the precise measurement of the refractive index of liquids.[2][7] This physical constant, unique to a pure substance, would have been a key parameter in the characterization of this compound.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, nitrogen, and oxygen) was a fundamental technique for confirming the composition of a new compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₄[8] |

| Molecular Weight | 217.26 g/mol [8] |

| Appearance | Colorless liquid |

| Boiling Point | Data from early literature is scarce. Modern sources cite values such as 145-147 °C at 15 mmHg. |

Experimental Protocols from the Era

Reconstructed Protocol for the Synthesis of this compound

Part 1: Synthesis of 3,3'-Iminodipropionic Acid

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, place one molar equivalent of aqueous ammonia.

-

Addition of Acrylate: Slowly add two molar equivalents of ethyl acrylate to the stirred ammonia solution. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

-

Reaction Completion: After the addition is complete, heat the mixture under reflux for several hours to ensure the completion of the double Michael addition.

-

Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 3,3'-iminodipropionic acid. The solid product can then be collected by filtration and washed with cold water.

Part 2: Esterification to this compound

-

Esterification Mixture: In a dry round-bottomed flask equipped with a reflux condenser, suspend the prepared 3,3'-iminodipropionic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

-

Workup: After cooling, pour the reaction mixture into a larger volume of cold water and neutralize the excess acid with a base (e.g., sodium carbonate).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the organic extract with water, dry it over an anhydrous salt (e.g., anhydrous sodium sulfate), and remove the solvent by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Caption: A logical workflow for the synthesis and characterization of this compound based on early 20th-century chemical practices.

Early Applications and Scientific Interest

The early interest in β-amino acids and their esters was primarily academic, focusing on their synthesis and fundamental properties. While specific industrial applications for this compound from the pre-1950s are not well-documented, the broader class of acrylate esters found use in the burgeoning polymer industry.[1][2] The reactivity of the secondary amine in this compound would have made it a candidate for further chemical transformations, serving as a scaffold for the synthesis of more complex molecules. The study of such compounds contributed to the growing understanding of reaction mechanisms and the structure-property relationships of organic molecules.

Conclusion

The early history of this compound is intrinsically linked to the development of fundamental organic reactions and characterization techniques. While a singular, seminal paper detailing its discovery has not been unearthed, its synthesis and existence in the early 20th century can be confidently inferred from the established chemistry of the time. For contemporary researchers, this historical review underscores the foundational principles upon which our modern understanding of this versatile molecule is built. The logical progression from the synthesis of the parent acid to its esterification, and the reliance on physical constants for characterization, offer a glimpse into the ingenuity and meticulousness of early organic chemists.

References

- 1. homepages.uc.edu [homepages.uc.edu]

- 2. refractometer.pl [refractometer.pl]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. medsolut.com [medsolut.com]

- 8. books.rsc.org [books.rsc.org]

The Versatile Scaffold: Unlocking the Research Potential of Diethyl 3,3'-Iminodipropionate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Diethyl 3,3'-iminodipropionate, a seemingly simple diester with a central secondary amine, presents a surprisingly versatile and underexplored platform for chemical innovation. Its inherent trifunctionality, combining the reactivity of a nucleophilic amine with two ester groups amenable to hydrolysis or transesterification, positions it as a valuable building block for a multitude of research applications. This guide moves beyond a simple recitation of properties to provide a forward-looking analysis of its potential, grounded in established chemical principles and analogous research. We will delve into its established, albeit niche, applications and extrapolate to promising new frontiers in polymer chemistry, advanced materials, drug delivery, and corrosion inhibition. This document is intended to serve as a catalyst for new research endeavors, providing both the theoretical framework and practical methodological considerations to empower scientists to harness the full potential of this intriguing molecule.

Core Molecular Attributes: The Foundation of Versatility

This compound (CAS No: 3518-88-5) is a colorless to pale yellow liquid with a molecular weight of 217.27 g/mol .[1][2] Its structure, characterized by a central secondary amine flanked by two propionate ethyl ester chains, is the key to its utility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₄ | [2][3] |

| Molecular Weight | 217.27 g/mol | [1][2] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

| IUPAC Name | ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate | [3] |

The secondary amine is a potent nucleophile and a site for chain extension, derivatization, or salt formation. The two ester groups can be hydrolyzed to the corresponding dicarboxylic acid, offering another reactive handle for polymerization or conjugation. Alternatively, they can undergo transesterification to introduce different functionalities or to graft the molecule onto other polymeric backbones.

Figure 1: Molecular structure of this compound highlighting its key functional groups.

Established Application: A Foothold in Agrochemical Formulations

While widespread applications of this compound are not extensively documented in peer-reviewed literature, the patent landscape reveals its utility in the agrochemical sector. Specifically, iminodipropionate derivatives are employed as surfactants or adjuvants in pesticide formulations.[4]

The rationale behind this application lies in the amphiphilic nature that can be imparted to the molecule. The secondary amine can be quaternized or reacted with other groups to create a hydrophilic head, while the ethyl ester chains provide a degree of lipophilicity. This amphiphilic character allows it to act as a surfactant, improving the solubility, stability, and efficacy of pesticide compositions.[4]

A key advantage highlighted in the patent literature is the ability of iminodipropionates to enhance the activity of water-soluble or partially water-soluble pesticides, such as glufosinate salts.[4] It is hypothesized that these surfactants promote the uptake of the pesticide into the plant, particularly through the leaves, thereby boosting its bioefficacy.[4]

Potential Research Application: A Launchpad for Innovation

The true potential of this compound lies in its application as a versatile building block for the synthesis of novel materials and functional molecules. The following sections outline promising research directions, supported by established chemical principles and data from analogous systems.

Polymer Chemistry: Crafting Novel Polyamides and Polyesters

The trifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers.

-

Polyamide Synthesis: The secondary amine can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. The resulting polymers would possess pendant ester groups, which could be further modified post-polymerization. These ester groups could be hydrolyzed to carboxylic acids to create ion-exchange resins or cross-linked to form robust networks.

-

Polyester Synthesis: Following hydrolysis of the ethyl esters to 3,3'-iminodipropionic acid, the resulting dicarboxylic acid can be polymerized with diols to form polyesters. The central amine in the polymer backbone would introduce a site for pH-responsiveness or for chelation of metal ions.

Experimental Workflow: Synthesis of a Novel Polyamide-Ester

Figure 2: A generalized workflow for the synthesis of a polyamide-ester using this compound.

Corrosion Inhibition: A Hypothesis Based on Molecular Architecture

Organic compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors due to the presence of lone pair electrons that can coordinate with metal surfaces, forming a protective film.[5] The structure of this compound, with its secondary amine and two carbonyl oxygens, suggests its potential as a corrosion inhibitor.

While direct studies on this specific molecule are scarce, analogous compounds like imidazolines and other amine derivatives have demonstrated significant corrosion inhibition properties.[5][6][7] The proposed mechanism involves the adsorption of the molecule onto the metal surface, blocking active corrosion sites.

Proposed Experimental Protocol: Evaluation of Corrosion Inhibition

-

Material Preparation: Prepare coupons of a relevant metal (e.g., mild steel) with a standardized surface finish.

-

Corrosive Medium: Prepare a corrosive solution, such as 1 M HCl or a saline solution, to simulate an aggressive environment.

-

Inhibitor Addition: Add varying concentrations of this compound to the corrosive medium.

-

Electrochemical Measurements: Conduct potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency and mechanism.

-

Surface Analysis: Use techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to characterize the protective film formed on the metal surface.

Drug Delivery and Biomedical Applications: A Frontier of Possibility

The biocompatibility and functionality of this compound's hydrolysis product, 3,3'-iminodipropionic acid, make it an interesting candidate for biomedical applications.

-

Prodrug and Drug Carrier Synthesis: The secondary amine and the carboxylic acid groups (after hydrolysis) can be used to conjugate drugs. The ester groups themselves could be part of a prodrug strategy, where the active drug is released upon enzymatic or hydrolytic cleavage in vivo.

-

Hydrogel Formation: The dicarboxylic acid derivative can be used as a cross-linker to form biodegradable hydrogels. These hydrogels could be designed to be pH-responsive due to the central amine, allowing for controlled drug release in specific physiological environments.

-

Chelating Agent for Metal Decorporation: The structural similarity to chelating agents like EDTA suggests that derivatives of 3,3'-iminodipropionic acid could be explored for their ability to bind and remove toxic metal ions from the body.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Call to Exploration

This compound is more than just a simple chemical intermediate. Its trifunctional nature provides a rich platform for the creative synthesis of novel polymers, advanced materials, and functional molecules. While its current applications are not extensively documented, the foundational principles of its reactivity, coupled with insights from analogous compounds, strongly suggest a bright future for its use in diverse research areas. This guide has aimed to illuminate these possibilities and provide a starting point for researchers to unlock the full potential of this versatile scaffold. The path from potential to proven application is paved with curiosity and experimentation, and this compound is a worthy subject for this journey.

References

- Iminodipropionate surfactants for agricultural use. (WO2020199182A1).

-

This compound | C10H19NO4 | CID 352310 - PubChem. [Link]

- Corrosion inhibitors - P

-

(12) Patent Application Publication (10) Pub. No.: US 2014/0303313 A1 - Googleapis.com. [Link]

- US6866797B1 - Corrosion inhibitors and methods of use - Google P

-

(12) United States Patent - Googleapis.com. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H19NO4 | CID 352310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2020199182A1 - Iminodipropionate surfactants for agricultural use - Google Patents [patents.google.com]

- 5. Corrosion inhibitors - Patent 0526251 [data.epo.org]

- 6. US6866797B1 - Corrosion inhibitors and methods of use - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to the Safe Handling and Toxicity of Diethyl 3,3'-Iminodipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,3'-iminodipropionate (CAS No. 3518-88-5) is a symmetrical secondary amine and a diethyl ester with the molecular formula C10H19NO4.[1][2] It serves as a versatile building block in organic synthesis, finding applications in the development of novel polymers, chelating agents, and as an intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. Its structure, featuring both amine and ester functionalities, imparts specific chemical reactivity that is valuable in various synthetic pathways. However, these same functional groups necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively, grounded in established safety protocols and an understanding of its chemical properties.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling and for predicting its behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C10H19NO4 | [2] |

| Molecular Weight | 217.27 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| CAS Number | 3518-88-5 | [2] |

| Synonyms | 3,3'-Iminodipropionic Acid Diethyl Ester | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin and eye irritation.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity

While no specific data exists for this compound, the acute toxicity of many aliphatic amines is considered to be low to moderate. The primary health hazard from short-chain aliphatic amines often stems from their caustic nature, causing irritation to the skin, eyes, and mucous membranes.[3] Inhalation of vapors from volatile amines can lead to respiratory irritation.[3]

Skin and Eye Irritation

The GHS classification of this compound as a skin and eye irritant is the most well-defined aspect of its toxicological profile. This is consistent with the properties of many aliphatic amines, which can be corrosive or irritating to tissues upon contact.[4][5]

Experimental Protocol: In Vitro Skin Irritation Assessment (OECD 439)

To confirm and categorize the skin irritation potential of a compound like this compound without the use of animal testing, the In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439) is the regulatory-accepted standard.[6]

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, epiCS®, SkinEthic™ RHE) is used. These are three-dimensional, organotypic models of human epidermis.[6]

-

Procedure: a. A small volume of the test chemical (this compound) is applied topically to the tissue surface. b. The tissue is incubated for a defined period (e.g., 42 minutes).[7] c. Following exposure, the chemical is removed by washing. d. The tissue is transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[7]

-

Endpoint Measurement: Cell viability is assessed using the MTT assay. Dehydrogenase enzymes in viable cells convert the MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[7]

-

Classification: A reduction in cell viability to ≤ 50% compared to the negative control leads to a classification as an irritant (UN GHS Category 2).[6]

Experimental Protocol: In Vitro Eye Irritation Assessment (OECD 492)

For assessing eye irritation potential, the Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD 492) is a validated in vitro alternative.[8][9][10]

-

Test System: A reconstructed human corneal epithelium model (e.g., EpiOcular™, SkinEthic™ HCE) is employed.[8][9]

-

Procedure: The test chemical is applied to the surface of the corneal tissue for a specified duration.

-

Endpoint Measurement: Cell viability is measured, typically via the MTT assay, and compared to a negative control.

-

Classification: Test materials resulting in a relative tissue viability of >60% are generally not classified as requiring an eye irritation label under the UN GHS.[8] More recently, the OECD 492B guideline, a time-to-toxicity test, can be used to distinguish between non-irritants, irritants (Category 2), and substances causing serious eye damage (Category 1).[11]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available to assess the carcinogenic, mutagenic, or reproductive hazards of this compound. However, an analysis of related chemical classes can provide some insights for hazard consideration:

-

Carcinogenicity: Some aromatic amines are known or suspected carcinogens.[12][13] However, this compound is an aliphatic amine. While some secondary amines like diethanolamine have been shown to cause cancer in animal studies, there is no evidence to suggest this is a general property of all aliphatic secondary amines.[14]

-

Mutagenicity: Some aliphatic epoxides and halogenated hydrocarbons have demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test).[15][16][17] Certain arylboronic acids and esters have also tested positive in in vitro mutagenicity assays.[18] However, without specific testing, the mutagenic potential of this compound remains unknown.

-

Reproductive Toxicity: There is a lack of specific data on the reproductive toxicity of iminodipropionates. General principles of reproductive toxicology indicate that chemical exposure can potentially affect fertility and development.[19] A safety assessment of lauriminodipropionic acid and its salts, which are structurally related, did not indicate reproductive toxicity concerns in their use in cosmetics.[20]

Safe Handling and Personal Protective Equipment (PPE)

Given the known skin and eye irritation hazards, and the unknown long-term toxicological effects, a cautious and systematic approach to handling this compound is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

| Body Part | Required PPE | Rationale and Best Practices |

| Eyes/Face | Safety goggles meeting ANSI Z87.1 standard | To protect against splashes. A face shield should be worn over safety goggles when there is a significant splash potential.[21][22] |

| Hands | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using a more robust glove material.[23][24][25] Always inspect gloves for tears or holes before use and wash hands after removing them. |

| Body | Laboratory coat | A buttoned lab coat provides a barrier to protect skin and clothing from splashes.[22] |

| Feet | Closed-toe shoes | To protect feet from spills and falling objects.[22] |

Handling Procedures

-

Preparation: Before handling, ensure that a safety data sheet (SDS) is readily accessible. Have an emergency plan in place and ensure that an eyewash station and safety shower are immediately accessible.[24]

-

Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[26]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[24]

-

Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[24]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Classification: this compound waste should be classified as hazardous chemical waste.[27]

-

Segregation: Keep amine waste separate from other waste streams, especially acids, to prevent potentially violent reactions.[28]

-

Containerization: Collect liquid waste in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene).[27] Solid waste contaminated with the chemical (e.g., gloves, absorbent materials) should be collected in a separate, labeled container.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[27][28] Do not dispose of this compound down the drain.[29]

Workflow and Decision-Making Diagrams

Visual aids can clarify complex procedures and decision-making processes. The following diagrams, rendered in DOT language, outline key workflows for handling this compound.